An In-depth Technical Guide to N-(Chloromethyl)phthalimide (CAS: 17564-64-6)
An In-depth Technical Guide to N-(Chloromethyl)phthalimide (CAS: 17564-64-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Chloromethyl)phthalimide is a versatile reagent in organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its utility stems from its ability to act as an electrophilic chloromethylating agent, enabling the introduction of a protected aminomethyl group into various molecular scaffolds.[4] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and handling of N-(Chloromethyl)phthalimide.
Physicochemical and Spectral Properties
N-(Chloromethyl)phthalimide is a white to off-white crystalline powder.[5] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of N-(Chloromethyl)phthalimide
| Property | Value | Reference(s) |
| CAS Number | 17564-64-6 | [6] |
| Molecular Formula | C₉H₆ClNO₂ | [6] |
| Molecular Weight | 195.60 g/mol | [6] |
| Melting Point | 131-135 °C | [6] |
| Boiling Point | 305.2 ± 25.0 °C (Predicted) | |
| Density | 1.3228 g/cm³ (Rough Estimate) | |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Chloroform: 50 mg/mL | |
| Soluble in dichloromethane, diethyl ether, toluene (B28343) | [7] | |
| Slightly soluble in water |
Spectral Data
The spectral data for N-(Chloromethyl)phthalimide are crucial for its identification and characterization.
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.94 | m | 2H | Aromatic H |
| 7.81 | m | 2H | Aromatic H |
| 5.51 | s | 2H | -CH₂Cl |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1770 and ~1715 | C=O (imide, symmetric and asymmetric stretching) |
| ~1600 | C=C (aromatic) |
| ~1400 | C-N (imide) |
| ~720 | C-Cl |
Mass Spectrometry: The mass spectrum of N-(Chloromethyl)phthalimide would be expected to show a molecular ion peak (M⁺) at m/z 195 and a characteristic M+2 peak due to the presence of the chlorine isotope ³⁷Cl. Key fragmentation patterns would likely involve the loss of the chloromethyl group (-CH₂Cl) and cleavage of the phthalimide (B116566) ring.[8]
Synthesis and Purification
N-(Chloromethyl)phthalimide is typically synthesized from N-(hydroxymethyl)phthalimide. The following is a representative experimental protocol.
Synthesis of N-(Chloromethyl)phthalimide
Experimental Protocol:
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A mixture of phthalimide (e.g., 0.2 mol) and an aqueous solution of formaldehyde (B43269) (e.g., 36%, 0.22 mol) is heated under reflux for 1 hour at 97-100 °C to form a clear solution of N-(hydroxymethyl)phthalimide.
-
The hot solution of N-(hydroxymethyl)phthalimide is added to an inert aromatic solvent such as toluene or xylene (e.g., 400 g) with vigorous stirring.
-
Gaseous hydrogen chloride is bubbled through the resulting suspension while maintaining the temperature at 55-60 °C.
-
The reaction is continued for approximately 2.5 hours, after which two liquid layers are formed.
-
The lower aqueous layer is separated.
-
The organic layer containing the product is washed with a 5% aqueous sodium bicarbonate solution and then with water.
-
The organic solvent is removed by evaporation under reduced pressure to yield crude N-(Chloromethyl)phthalimide.
Purification
The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate (B1210297) or carbon tetrachloride.[5]
Reactivity and Applications
N-(Chloromethyl)phthalimide is a valuable reagent in organic synthesis, primarily for the introduction of a protected primary amine.
Gabriel Synthesis of Primary Amines
N-(Chloromethyl)phthalimide is an excellent substrate for the Gabriel synthesis, a robust method for preparing primary amines while avoiding over-alkylation. The phthalimide group serves as a protecting group for the amine functionality.
Experimental Protocol: Synthesis of Benzylamine
-
To a solution of N-(Chloromethyl)phthalimide (e.g., 10 mmol) in a suitable solvent like DMF, add an equimolar amount of a nucleophile (e.g., the potassium salt of a compound to be aminomethylated).
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).
-
The resulting N-substituted phthalimide is then cleaved to liberate the primary amine. This is commonly achieved by refluxing with hydrazine (B178648) hydrate (B1144303) in ethanol.
-
After the deprotection, the reaction mixture is worked up by acidification followed by extraction to isolate the desired primary amine.
Friedel-Crafts Alkylation
N-(Chloromethyl)phthalimide can be used as an alkylating agent in Friedel-Crafts reactions to introduce a phthalimidomethyl group onto an aromatic ring. This reaction is typically catalyzed by a Lewis acid.
Experimental Protocol: Phthalimidomethylation of Benzene (B151609)
-
To a stirred suspension of a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 equivalents) in dry benzene (which also serves as the reactant) at 0-5 °C, add N-(Chloromethyl)phthalimide (1 equivalent) portion-wise.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
-
The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude product, which can be purified by chromatography or recrystallization.
Safety and Handling
N-(Chloromethyl)phthalimide is a hazardous substance and should be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed. |
| Skin corrosion/irritation (Category 2) |
| Warning | H315: Causes skin irritation. |
| Serious eye damage/eye irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system |
| Warning | H335: May cause respiratory irritation. |
Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
N-(Chloromethyl)phthalimide is a pivotal reagent for the synthesis of primary amines and for the phthalimidomethylation of aromatic compounds. Its well-defined reactivity, coupled with established protocols for its use, makes it an indispensable tool for researchers in drug discovery and materials science. Proper understanding of its properties and adherence to safety guidelines are essential for its effective and safe utilization in the laboratory.
References
- 1. N-(Chloromethyl)phthalimide CAS#: 17564-64-6 [m.chemicalbook.com]
- 2. N-(Chloromethyl)phthalimide CAS#: 17564-64-6 [amp.chemicalbook.com]
- 3. N-(Chloromethyl)phthalimide [myskinrecipes.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. N-(Chloromethyl)phthalimide | 17564-64-6 [chemicalbook.com]
- 6. N-(クロロメチル) フタルイミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. N-氯甲基邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. N-(Chloromethyl)phthalimide [webbook.nist.gov]
